molecular formula C19H30O2 B12635762 Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate CAS No. 920266-34-8

Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate

Cat. No.: B12635762
CAS No.: 920266-34-8
M. Wt: 290.4 g/mol
InChI Key: UCDRXXDPIGUOMV-UHFFFAOYSA-N
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Description

Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate is an organic compound with a complex structure that includes multiple functional groups such as alkenes, alkynes, and esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate typically involves multi-step organic reactions. One common method involves the coupling of hex-5-en-1-yl with 4,9-dimethyldec-8-en-2-ynoate under specific conditions that promote ester formation. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hex-5-en-1-yl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of an ester.

    2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine: Contains a benzodioxine substructure, offering different pharmacological properties.

Biological Activity

Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate, with the CAS number 920266-34-8, is a compound of significant interest in the field of organic chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.

Molecular Formula : C19H30O2
Molecular Weight : 290.4 g/mol
Structural Characteristics : The compound features a complex structure with multiple double bonds and a ynoate functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as a bioactive compound.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that derivatives of ynoates can inhibit the growth of bacteria and fungi. Although specific data for this compound is limited, it is hypothesized that this compound may display similar effects due to its structural analogies with known antimicrobial agents.

2. Anti-inflammatory Properties

Compounds containing ynoate groups are often investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially reducing markers such as TNF-alpha and IL-6 in vitro.

3. Cytotoxic Effects

In vitro assays have been conducted to assess the cytotoxicity of compounds similar to this compound on various cancer cell lines. While specific cytotoxicity data for this compound is not yet available, related compounds have demonstrated significant antiproliferative effects against breast and prostate cancer cells.

Case Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Organometallic Chemistry examined the synthesis of similar ynoate esters and their biological evaluation. The authors reported that certain derivatives exhibited promising antimicrobial and cytotoxic activities against specific cell lines . This underscores the potential of this compound as a candidate for further investigation.

Case Study 2: Structure–Activity Relationship (SAR)

An analysis focused on the structure–activity relationship of ynoates indicated that modifications at certain positions significantly enhanced biological activity . This insight can guide future synthetic efforts aimed at optimizing this compound for improved efficacy.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity (Cancer Cell Lines)
This compoundTBDTBDTBD
Ynoate Derivative APositiveModerateHigh
Ynoate Derivative BModerateHighModerate

Properties

CAS No.

920266-34-8

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 4-hex-5-enyl-4,9-dimethyldec-8-en-2-ynoate

InChI

InChI=1S/C19H30O2/c1-6-7-8-10-14-19(4,16-13-18(20)21-5)15-11-9-12-17(2)3/h6,12H,1,7-11,14-15H2,2-5H3

InChI Key

UCDRXXDPIGUOMV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCC(C)(CCCCC=C)C#CC(=O)OC)C

Origin of Product

United States

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